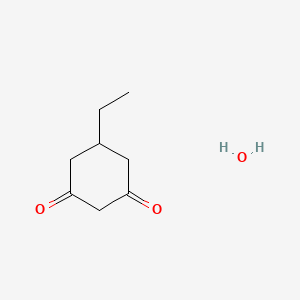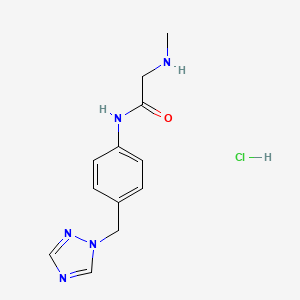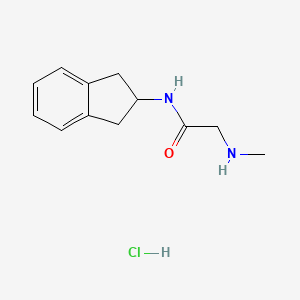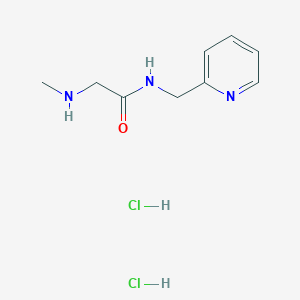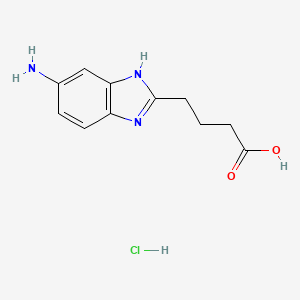![molecular formula C11H17IN2 B7856962 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide](/img/structure/B7856962.png)
2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide typically involves cyclization reactions, ring annulation, and cycloaddition processes. One common approach is the fusion of a pyrazinone ring to an existing pyrrole ring[_{{{CITATION{{{2{A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a ... - MDPI](https://www.mdpi.com/2673-401X/2/2/11). Multicomponent reactions are also employed to construct the pyrrolopyrazine scaffold[{{{CITATION{{{_2{A Review of the Synthetic Strategies toward Dihydropyrrolo1,2-a ... - MDPI.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A Review of the Synthetic Strategies toward Dihydropyrrolo1,2-a ... - MDPI.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease processes.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating infections, inflammation, and other conditions.
Industry: In the industrial sector, this compound can be used in the production of organic materials and natural products. Its bioactive properties make it a candidate for use in various applications, including coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism by which 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanisms are still under investigation, but research suggests that it may involve the inhibition of key signaling pathways involved in disease processes.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines: These compounds share a similar pyrrolopyrazine scaffold but have a trifluoromethyl group instead of a methyl group.
5H-pyrrolo[2,3-b]pyrazines: These derivatives have a different ring structure but also exhibit biological activities similar to pyrrolopyrazines.
Uniqueness: 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that other similar compounds may not.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-3-5-10-11-6-4-7-13(11)9-8-12(10)2;/h4,6-7H,3,5,8-9H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRHIWQZDZRFF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[N+](CCN2C1=CC=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
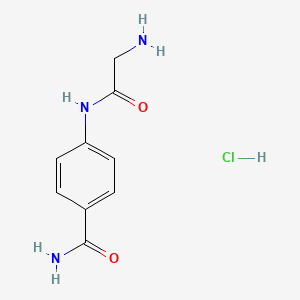
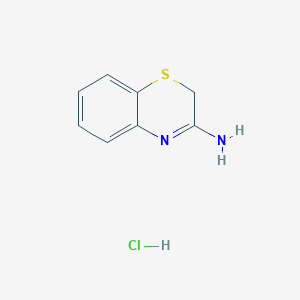
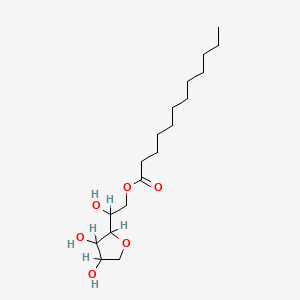
![N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B7856905.png)
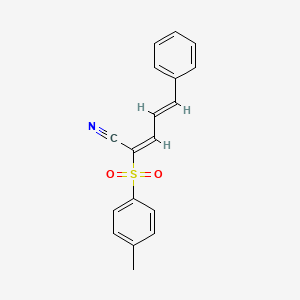
![5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B7856908.png)
![(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7856909.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B7856915.png)
